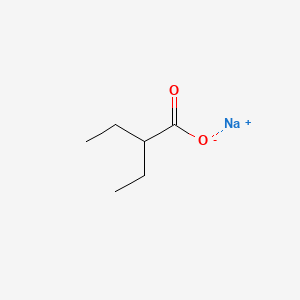

Sodium 2-ethylbutyrate

Description

Contextualization within Branched-Chain Carboxylic Acid Salts

Carboxylic acids are a class of organic compounds characterized by a carboxyl functional group (-COOH). longdom.orgvedantu.com Their salts, known as carboxylates, are formed when the acidic proton of the carboxyl group is replaced by a metal cation, in this case, sodium. wikipedia.org Carboxylic acids can be classified based on the structure of their carbon chain. While straight-chain carboxylic acids have been extensively studied, branched-chain variants, such as 2-ethylbutanoic acid, present unique characteristics. researchgate.net

The presence of an alkyl group branching from the main carbon chain distinguishes branched-chain carboxylic acids from their linear isomers. researchgate.net This structural difference can significantly alter physical properties like melting point and solubility. researchgate.netquora.com Sodium 2-ethylbutyrate, with its ethyl group at the second carbon position, is a prime example of this class of compounds. The salt form, in particular, often enhances water solubility compared to the parent acid. ontosight.ai

The systematic nomenclature for carboxylic acid salts, as established by the International Union of Pure and Applied Chemistry (IUPAC), provides a clear and unambiguous way to identify these compounds. longdom.org For this compound, the name indicates a butanoic acid parent chain with an ethyl substituent at the second carbon and a sodium counter-ion. longdom.orgechemi.com

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C6H11NaO2 nih.gov |

| Molecular Weight | 138.14 g/mol echemi.com |

| CAS Number | 2452-14-4 clearsynth.comechemi.com |

| Synonyms | Sodium 2-ethylbutanoate, 2-Ethylbutanoic acid sodium salt clearsynth.comechemi.com |

Significance in Advanced Chemical and Biochemical Studies

The scientific interest in this compound and related compounds stems from their diverse potential applications and roles in various research areas. While its parent acid and other derivatives have been explored for some time, the sodium salt itself is a subject of ongoing investigation.

In the realm of chemical synthesis , salts of carboxylic acids are valuable intermediates. For instance, the sodium salt of 2-ethylbutyric acid can be used in the preparation of esters, such as allyl 2-ethylbutyrate, through reaction with an appropriate alkyl halide. chemicalbook.com Esters like ethyl butyrate (B1204436), a related compound, are known for their use as flavoring agents and have been synthesized using enzymatic methods involving butyric acid. researchgate.netnih.gov The principles of these esterification reactions are fundamental in organic synthesis.

In biochemical research , short-chain fatty acids and their salts are known to have various biological activities. Sodium butyrate, a simpler analogue, is a well-studied histone deacetylase (HDAC) inhibitor that can induce changes in gene expression and cell differentiation. chemicalbook.com While specific research on the biochemical effects of this compound is less extensive, studies on related compounds provide a basis for potential areas of investigation. For example, ethyl butyrate, a derivative, has been investigated for its potential mood-stabilizing effects, pointing to the broader interest in how these types of molecules interact with biological systems. hpa.gov.tw

Furthermore, the physical properties of branched-chain carboxylates are relevant in materials science. The structure of these molecules can influence their behavior in formulations such as lubricants and greases. researchgate.net The related compound ethyl butyrate has also been explored as a potential cosolvent in electrolytes for improving the performance of lithium-ion batteries at low temperatures, highlighting the diverse applications of this chemical class. acs.org

Research into the broader family of short-chain fatty acids, which includes the butyrate anion, suggests a role in gut health, where they are produced by the breakdown of dietary fiber by gut bacteria. clevelandclinic.org These findings open up avenues for investigating the potential physiological roles of more complex branched-chain fatty acid salts like this compound.

Structure

3D Structure of Parent

Properties

CAS No. |

2452-14-4 |

|---|---|

Molecular Formula |

C6H11NaO2 |

Molecular Weight |

138.14 g/mol |

IUPAC Name |

sodium;2-ethylbutanoate |

InChI |

InChI=1S/C6H12O2.Na/c1-3-5(4-2)6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |

InChI Key |

BLSRNVDCHVKXSO-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CC)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Ethylbutyrate

Established Laboratory Synthesis Routes

The traditional laboratory synthesis of sodium 2-ethylbutyrate is a two-step process that begins with the synthesis of 2-ethylbutyric acid, followed by its conversion to the corresponding sodium salt.

Precursor Synthesis and Purification

The synthesis of 2-ethylbutyric acid can be achieved through several established methods, each with its own set of advantages and limitations.

Malonic Ester Synthesis: A classic and versatile method for the formation of α-substituted carboxylic acids is the malonic ester synthesis. This route typically involves the sequential alkylation of diethyl malonate with an ethyl halide, such as ethyl bromide or ethyl iodide. The process begins with the deprotonation of diethyl malonate using a strong base, like sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with the ethyl halide. To produce 2-ethylbutyric acid, this alkylation step is performed twice in succession. The resulting diethyl diethylmalonate is then hydrolyzed using a strong acid or base, followed by decarboxylation upon heating to yield 2-ethylbutyric acid. A traditional route involves the reaction of diethyl malonate with bromic ether or chloric ethane, though this method is noted for its lower atom economy as the malonate moiety is ultimately decarboxylated.

Grignard Reagent Carbonation: An alternative approach involves the use of a Grignard reagent. This method starts with the formation of an ethyl Grignard reagent, typically from the reaction of an ethyl halide with magnesium metal in an ethereal solvent. This is followed by a reaction with a suitable electrophile. A patented method describes the synthesis starting from propionaldehyde and an ethyl magnesium halide (Grignard reagent) to form 3-pentanol. This alcohol is then converted to a 3-halopentane, which is subsequently used to form a new Grignard reagent. This Grignard reagent is then reacted with carbon dioxide (carbonation) to produce 2-ethylbutyric acid after an acidic workup google.com.

Oxidation of 2-Ethylbutanal: The direct oxidation of 2-ethylbutanal (diethylacetaldehyde) provides another route to 2-ethylbutyric acid. This transformation can be accomplished using various oxidizing agents, with catalytic oxidation being a common industrial approach.

Purification: Regardless of the synthetic route employed, the resulting 2-ethylbutyric acid typically requires purification to remove unreacted starting materials, byproducts, and solvents. The primary method for purifying 2-ethylbutyric acid, which is a liquid at room temperature, is fractional distillation . This technique separates components of a liquid mixture based on their different boiling points. The boiling point of 2-ethylbutyric acid is approximately 194 °C at atmospheric pressure, which allows for its separation from lower or higher boiling impurities. The process involves carefully heating the crude product and collecting the fraction that distills over at the boiling point of the desired acid.

| Property | Value |

| Boiling Point | 194 °C |

| Molar Mass | 116.16 g/mol |

| Appearance | Colorless liquid |

Salt Formation Mechanisms and Optimization

The conversion of 2-ethylbutyric acid to this compound is a straightforward acid-base neutralization reaction. The mechanism involves the transfer of a proton from the carboxylic acid group of 2-ethylbutyric acid to a hydroxide ion from a sodium base, typically sodium hydroxide (NaOH). This results in the formation of the this compound salt and water.

The reaction can be represented as: CH₃CH₂(CH(CH₂CH₃))COOH + NaOH → CH₃CH₂(CH(CH₂CH₃))COONa + H₂O

Optimization of the salt formation process focuses on several key parameters to ensure high yield and purity of the final product:

Stoichiometry: The molar ratio of 2-ethylbutyric acid to sodium hydroxide is a critical factor. A 1:1 molar ratio is theoretically required for complete neutralization. Using a slight excess of the acid can ensure that all the sodium hydroxide reacts, which might be desirable if the presence of unreacted base in the final product is a concern. Conversely, a slight excess of the base can ensure complete conversion of the acid.

Temperature: The reaction is typically exothermic. Controlling the temperature, for instance, by carrying out the addition of the acid to the base solution at a controlled rate (e.g., 50-60 °C), can help to manage the reaction's exothermicity and prevent side reactions. Post-reaction, a period of heating (e.g., at 60-70 °C for a couple of hours) can ensure the reaction goes to completion.

Concentration: The concentration of the sodium hydroxide solution used can influence the crystallization of the final product. For instance, a 30-35% aqueous solution of NaOH has been used in the synthesis of sodium butyrate (B1204436).

pH Control: Monitoring the pH of the reaction mixture is a reliable way to follow the progress of the neutralization. The reaction is typically considered complete when the pH reaches a slightly basic value (e.g., 8.0-8.5), indicating that all the carboxylic acid has been consumed.

Crystallization and Isolation: After the reaction is complete, the this compound is typically isolated by crystallization. This can be induced by cooling the reaction mixture (e.g., to 10-20 °C) for a period of time (e.g., 8 hours). The resulting crystalline solid is then collected by filtration and dried, for example, in an oven at a temperature around 110 °C, to remove any residual water.

| Parameter | Optimized Condition (by analogy) |

| Molar Ratio (Acid:Base) | ~1:1 |

| Addition Temperature | 50-60 °C |

| Reaction Temperature | 60-70 °C |

| Reaction Time | ~2 hours |

| Final pH | 8.0 - 8.5 |

| Crystallization Temperature | 10-20 °C |

| Drying Temperature | ~110 °C |

Emerging Synthetic Strategies

While traditional chemical synthesis routes are well-established, research into more sustainable and efficient methods is ongoing. Emerging strategies focus on biocatalysis and the development of novel chemical transformations.

Biocatalytic Approaches to 2-Ethylbutyric Acid Production

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several potential advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact.

While the direct biocatalytic synthesis of 2-ethylbutyric acid is not yet widely reported, research into the microbial production of other branched-chain fatty acids provides a promising outlook. The synthesis of branched-chain fatty acids in microorganisms typically involves the use of branched-chain amino acids (such as valine, leucine, and isoleucine) as precursors or the incorporation of extender units like methylmalonyl-CoA by fatty acid synthase (FAS).

One study has shown that the enzyme fatty acid synthase (FASN) can incorporate ethylmalonyl-CoA, in addition to methylmalonyl-CoA, to produce ethyl-branched fatty acids nih.gov. This finding suggests that it may be possible to engineer metabolic pathways in microorganisms to specifically produce 2-ethylbutyric acid. The key challenge lies in directing the organism's metabolism towards the synthesis of the necessary precursors and ensuring the enzymatic machinery is efficient in producing the desired branched-chain acid.

Furthermore, lactic acid bacteria have been shown to synthesize short-chain fatty acid esters, including ethyl butyrate, through esterification and alcoholysis mechanisms. This indicates the presence of enzymes within these organisms that could potentially be harnessed or engineered for the production of 2-ethylbutyric acid.

Novel Chemical Transformations for Branched-Chain Butyrate Derivatives

The development of novel catalytic methods for the formation of carbon-carbon bonds at the α-position of carboxylic acids is an active area of research. These new transformations could offer more efficient and selective routes to 2-ethylbutyric acid and other branched-chain butyrate derivatives.

α-Alkylation of Carboxylic Acids: Recent advances have focused on the direct α-alkylation of carboxylic acids, which avoids the need for the multi-step malonic ester synthesis. These methods often involve the in-situ generation of an enolate or a similar reactive intermediate from the carboxylic acid, which then reacts with an alkylating agent. While still an area of development, these approaches could provide a more atom-economical and direct route to 2,2-disubstituted carboxylic acids like 2-ethylbutyric acid.

Catalytic Isomerization and Addition Reactions: Another area of innovation involves the catalytic isomerization of linear unsaturated fatty acids to branched-chain isomers using catalysts such as acidic zeolites. While this is more commonly applied to longer-chain fatty acids, the principles could potentially be adapted for the synthesis of shorter branched-chain acids. Additionally, catalytic addition reactions to olefins represent a powerful tool for creating branched structures.

Hydrocarboxylation of Alcohols: A novel approach involves the synthesis of carboxylic acids from alcohols using carbon dioxide (CO₂) and hydrogen (H₂). A catalytic system comprising iridium(III) acetate and lithium iodide has been shown to effectively catalyze the hydrocarboxylation of various alcohols to produce C₃+ carboxylic acids rsc.org. This method, which utilizes readily available and sustainable feedstocks, could potentially be adapted for the synthesis of 2-ethylbutyric acid from a suitable alcohol precursor.

These emerging strategies, while not yet fully commercialized for this compound production, represent the future direction of synthetic chemistry, with a focus on sustainability, efficiency, and the development of novel catalytic systems.

Analytical Techniques for the Characterization and Quantification of Sodium 2 Ethylbutyrate

Chromatographic Separations in Complex Matrices

Chromatography is a cornerstone for the analysis of sodium 2-ethylbutyrate, providing the necessary separation from interfering components in complex mixtures. Given the salt nature of the compound, both gas and liquid chromatography have specific applications and require distinct approaches.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be directly analyzed by GC. Therefore, analysis requires its conversion to a more volatile derivative, such as its corresponding free acid (2-ethylbutyric acid) or an ester derivative (e.g., ethyl 2-ethylbutyrate). This conversion is typically achieved through acidification followed by extraction or through a derivatization reaction.

Once in a volatile form, GC separation is highly effective. The ethyl ester, ethyl 2-ethylbutyrate, has a reported Kovats retention index of 914 on a standard non-polar column, which is a key parameter for its identification in complex chromatograms. nih.gov GC coupled with mass spectrometry (GC-MS) is commonly used for definitive identification. nih.govnist.gov

| Compound | Analytical Parameter | Value | Reference |

|---|---|---|---|

| Ethyl 2-ethylbutyrate | Kovats Retention Index (Standard non-polar column) | 914 | nih.gov |

| 2-Ethylbutyric acid | Instrumentation | GC-MS (HITACHI M-80B) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is ideally suited for the direct analysis of non-volatile, polar compounds like this compound. While specific methods for this compound are not extensively detailed in the literature, robust methods for the closely related compound, sodium butyrate (B1204436), have been developed and can be readily adapted. aurigeneservices.comresearchgate.net

A common approach involves Reverse-Phase HPLC (RP-HPLC) with a C18 column. aurigeneservices.comgoogle.com The separation is typically achieved using an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724). aurigeneservices.comgoogle.com Detection is often performed using a UV detector at a low wavelength, such as 206 nm or 210 nm, due to the lack of a strong chromophore in the molecule. aurigeneservices.comgoogle.com This methodology allows for the accurate quantification of the butyrate or 2-ethylbutyrate anion in various matrices, including pharmaceutical formulations. aurigeneservices.comresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | YMC Triart C18 column (250×4.6 mm; 5 μm) | aurigeneservices.com |

| Mobile Phase | pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (92:8 v/v) | aurigeneservices.com |

| Flow Rate | 0.5 mL/min | aurigeneservices.com |

| Detection Wavelength | 210 nm | aurigeneservices.com |

| Column Temperature | 20°C | aurigeneservices.com |

Spectroscopic Identification and Structural Elucidation Research

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound. These methods probe the molecular structure at the atomic and bond level, providing a wealth of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For the 2-ethylbutyrate anion, both ¹H and ¹³C NMR would provide characteristic signals confirming its structure.

Based on data from its ethyl ester derivative, ethyl 2-ethylbutyrate, the chemical shifts can be predicted. chemicalbook.com The ¹H NMR spectrum is expected to show signals for the two equivalent ethyl groups and the single proton at the alpha-carbon (CH). The ¹³C NMR spectrum would similarly show distinct signals for the carboxylate carbon, the alpha-carbon, and the two different carbons of the ethyl groups.

| Assignment | Proton Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| A | -O-CH2-CH3 | 4.149 | chemicalbook.com |

| B | -CH(CH2CH3)2 | 2.186 | chemicalbook.com |

| C, D | -CH(CH2CH3)2 | 1.62, 1.51 | chemicalbook.com |

| E | -O-CH2-CH3 | 1.262 | chemicalbook.com |

| F | -CH(CH2CH3)2 | 0.895 | chemicalbook.com |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of its molecular weight and elemental composition. For the non-volatile this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed, likely in negative ion mode to detect the 2-ethylbutyrate anion [M-Na]⁻ at an m/z of approximately 115.

For GC-MS analysis of its volatile derivatives, Electron Ionization (EI) is used. The EI mass spectrum of the parent 2-ethylbutyric acid shows a characteristic fragmentation pattern, with major peaks corresponding to specific ion fragments. nih.gov Similarly, the ethyl ester also produces a distinct pattern. nih.gov

| Compound | Ionization Mode | Key m/z values (Relative Intensity) | Reference |

|---|---|---|---|

| 2-Ethylbutyric acid | EI-B | 88 (99.99), 43 (93.10), 73 (71.65), 41 (44.50), 27 (43.88) | nih.gov |

| Ethyl 2-ethylbutyrate | EI-B | 116 (99.99), 43 (96.98), 71 (82.78), 29 (45.44), 99 (41.41) | nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. For this compound, IR spectroscopy is particularly useful for identifying the carboxylate functional group.

Unlike 2-ethylbutyric acid or its esters which show a characteristic C=O stretching vibration around 1715 cm⁻¹, the sodium salt will exhibit two distinct carboxylate (COO⁻) stretching bands: an asymmetric stretch (around 1550-1610 cm⁻¹) and a symmetric stretch (around 1400-1440 cm⁻¹). researchgate.net The C-H stretching vibrations from the ethyl groups are expected in the 2850-2980 cm⁻¹ region. researchgate.net These characteristic absorptions provide a clear spectral signature for the salt form of the compound.

| Vibrational Mode | Frequency Range (cm-1) for Esters (e.g., Ethyl butyrate) | Expected Frequency Range (cm-1) for Carboxylate Salt (this compound) | Reference |

|---|---|---|---|

| C-H Stretching | 2850 - 2980 | 2850 - 2980 | researchgate.net |

| C=O Stretching (Carbonyl) | ~1715 | N/A | researchgate.net |

| COO- Asymmetric Stretching | N/A | 1550 - 1610 | - |

| COO- Symmetric Stretching | N/A | 1400 - 1440 | - |

Biochemical and Molecular Mechanisms of 2 Ethylbutyrate

Histone Deacetylase (HDAC) Inhibition Mechanisms

The primary mechanism of action for sodium 2-ethylbutyrate is the inhibition of histone deacetylase enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 2-ethylbutyrate promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes that regulate key cellular functions.

Research into the specific molecular interactions and binding affinity of this compound with various HDAC isoforms is not as extensive as for other HDAC inhibitors like sodium butyrate (B1204436) or valproic acid. However, structure-activity relationship studies have provided some insights. It is understood that the carboxylate group of 2-ethylbutyrate is crucial for its inhibitory activity, as it chelates the zinc ion within the active site of class I and IIa HDACs. This interaction blocks the catalytic activity of the enzyme.

Comparative studies have shown that the branching of the carbon chain in short-chain fatty acids can influence their HDAC inhibitory potency. While non-branched short-chain fatty acids with three to five carbons are generally considered the most potent HDAC inhibitors, branched-chain acids like 2-ethylbutyric acid also exhibit activity. Specifically, 2-ethylbutyric acid has been shown to have approximately half the HDAC inhibitory activity of valproic acid.

Comparative HDAC Inhibitory Activity

| Compound | Relative HDAC Inhibitory Activity |

|---|---|

| n-Butyrate | High |

| Valproic Acid | High |

| 2-Ethylbutyric Acid | Moderate (approx. half of Valproic Acid) |

By inhibiting HDACs, this compound directly influences chromatin structure. The resulting hyperacetylation of histones leads to a more open and transcriptionally active chromatin conformation. This "chromatin remodeling" allows for the binding of transcription factors to DNA, thereby initiating the expression of genes that are otherwise silenced.

The impact on gene expression is a key consequence of 2-ethylbutyrate's HDAC inhibitory activity. While global gene expression profiling specific to 2-ethylbutyrate is limited, studies on the closely related sodium butyrate have shown that it can alter the expression of a significant number of genes involved in various cellular processes. These include genes that regulate the cell cycle, apoptosis, and cell differentiation. For instance, the tumor suppressor gene p21 is a well-known target that is often upregulated following treatment with HDAC inhibitors. This upregulation is a direct consequence of histone hyperacetylation at the p21 promoter.

Cellular Signaling Pathway Modulation

The epigenetic modifications induced by this compound can lead to the modulation of various cellular signaling pathways that are critical for cell growth, proliferation, and survival.

The primary mode of cellular signaling modulation by this compound is through epigenetic regulation. By altering the acetylation status of histones, it can influence the expression of key proteins involved in various signaling cascades. While specific studies on 2-ethylbutyrate are not abundant, the effects of HDAC inhibition by similar molecules suggest that it can impact pathways such as the Akt and mTOR pathways. For instance, studies on sodium butyrate have shown that it can inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. nih.gov

A significant effect of HDAC inhibitors, including compounds structurally similar to this compound, is the induction of cell cycle arrest. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21. nih.gov The increased expression of p21 leads to the inhibition of cyclin-CDK complexes that are necessary for the progression of the cell cycle, particularly through the G1/S phase transition.

Studies on sodium butyrate have demonstrated that it can cause an accumulation of cells in the G1 phase of the cell cycle. nih.govnih.govnih.gov This G1 arrest is a direct consequence of the transcriptional activation of genes like p21 and the modulation of other cell cycle regulatory proteins such as cyclins. For example, sodium butyrate has been shown to stimulate the expression of cyclin D1 while inhibiting cyclin-dependent kinase 2. nih.gov

In addition to cell cycle arrest, HDAC inhibitors can induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect is a key area of interest for their potential therapeutic applications. The induction of apoptosis by compounds like this compound is thought to occur through both intrinsic and extrinsic pathways.

Research on sodium butyrate has shown that it can activate caspases, which are the key executioner proteins in the apoptotic cascade. Specifically, the activation of caspase-3, a central executioner caspase, has been observed in cells treated with sodium butyrate. nih.gov The activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) suggests the involvement of both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways of apoptosis. nih.gov

Derivatization and Prodrug Strategies Involving 2 Ethylbutyrate

Design and Synthesis of 2-Ethylbutyrate-Containing Prodrugs

The design of prodrugs incorporating a 2-ethylbutyrate moiety is centered on temporarily masking a functional group of a parent drug, typically a hydroxyl or an amine group, thereby altering its properties. A primary motivation for this approach is to increase the lipophilicity of a drug, which can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. longdom.orgspast.org The branched nature of the 2-ethylbutyrate group can also provide steric hindrance, which may protect the parent drug from premature metabolism.

The synthesis of 2-ethylbutyrate-containing prodrugs generally involves standard esterification or amidation reactions. For a parent drug containing a hydroxyl group, the synthesis could involve a reaction with 2-ethylbutyryl chloride or 2-ethylbutyric anhydride (B1165640), often in the presence of a base catalyst.

Key Considerations in Prodrug Design:

Linker Chemistry : The choice of the bond connecting the 2-ethylbutyrate group to the parent drug is critical. Ester bonds are common due to their susceptibility to cleavage by esterase enzymes present in the body. nih.govijnrd.org

Enzyme Specificity : The design can aim to leverage specific enzymes that are more prevalent in the target tissue, allowing for site-specific release of the active drug. ijnrd.org

Stability and Solubility : The prodrug must be stable enough to reach its target site before breaking down, and it must have appropriate solubility for administration and distribution. nih.govijnrd.org

Pharmacokinetics : The modification should result in a desirable absorption, distribution, metabolism, and excretion (ADME) profile. ewadirect.com

Below is an interactive table outlining hypothetical examples of parent drugs and the rationale for creating a 2-ethylbutyrate prodrug.

| Parent Drug Class | Functional Group | Rationale for 2-Ethylbutyrate Prodrug | Potential Synthetic Reagent |

| Antiviral Nucleoside Analogs | Hydroxyl (-OH) | Enhance oral bioavailability by increasing lipophilicity. | 2-Ethylbutyryl chloride |

| NSAIDs with Carboxylic Acid | Carboxylic Acid (-COOH) | Mask the acidic group to reduce gastric irritation. | (Formation of an anhydride or other ester derivative) |

| Opioid Analgesics | Phenolic Hydroxyl (-OH) | Improve penetration across the blood-brain barrier. | 2-Ethylbutyric anhydride |

| Anticancer Agents | Amine (-NH2) | Increase tumor cell uptake and overcome drug resistance. | 2-Ethylbutyryl chloride |

Mechanistic Studies of Prodrug Activation and 2-Ethylbutyrate Release in Biological Systems

The activation of a 2-ethylbutyrate-containing prodrug to release the active parent drug is a critical step for its therapeutic effect. The primary mechanism for the cleavage of a 2-ethylbutyrate ester prodrug is enzymatic hydrolysis. nih.gov

Enzymatic Hydrolysis: The human body contains a wide variety of esterase enzymes, such as carboxylesterases (CES), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are abundant in the liver, plasma, and gastrointestinal tract. nih.gov These enzymes recognize and cleave the ester bond, releasing the active drug and 2-ethylbutyric acid as a byproduct.

The rate of this hydrolysis can be influenced by several factors:

Steric Hindrance : The branched structure of the 2-ethylbutyrate moiety can influence the rate of enzymatic cleavage.

Electronic Effects : The electronic properties of the parent drug can affect the susceptibility of the ester bond to hydrolysis.

Enzyme Distribution : The specific types and concentrations of esterases in different tissues can lead to variations in the rate and location of prodrug activation. nih.gov

Chemical Hydrolysis: In addition to enzymatic action, the ester linkage can also be broken by non-enzymatic chemical hydrolysis. This process is often pH-dependent and can occur in the physiological pH range. nih.gov However, for most ester prodrugs, enzymatic hydrolysis is the predominant pathway for activation in the body. nih.gov Some prodrugs are designed to undergo a two-step activation process, where an initial enzymatic reaction is followed by an intramolecular cyclization that releases the drug. mdpi.com

The release kinetics of the active drug from the prodrug are a key determinant of its efficacy and duration of action. Studies on related butyric acid prodrugs have shown that the structure of the promoiety significantly impacts the rate of drug release and, consequently, the biological activity. researchgate.net

Chemical Modifications for Enhanced Delivery or Specificity

Beyond simple ester formation, the 2-ethylbutyrate moiety can be part of a more complex promoiety designed to enhance drug delivery to specific tissues or to respond to particular physiological stimuli. ijnrd.org

Targeted Delivery: One strategy for achieving targeted delivery is to design a prodrug that is selectively activated by an enzyme that is overexpressed in the target tissue, such as certain types of cancer cells. ijnrd.org While information specific to 2-ethylbutyrate is limited, the general principle involves creating a promoiety that is a substrate for a target-specific enzyme.

Stimuli-Responsive Prodrugs: Prodrugs can be engineered to release their active component in response to specific stimuli found in the target microenvironment, such as changes in pH or redox potential. ewadirect.com For example, a prodrug might be designed to be stable at the physiological pH of blood but to rapidly hydrolyze in the more acidic environment of a tumor. ewadirect.com

Nanotechnology-Based Approaches: Recent advances include the incorporation of prodrugs into nanotechnology-based delivery systems. ijnrd.org A 2-ethylbutyrate prodrug could be encapsulated within liposomes or polymeric nanoparticles to further control its release profile and improve its targeting to specific sites in the body.

The table below summarizes modification strategies and their potential advantages.

| Modification Strategy | Description | Potential Advantage |

| Enzyme-Targeted Activation | Designing the linker to be a substrate for an enzyme overexpressed in target tissue. | Increased drug concentration at the site of action, reduced systemic toxicity. ijnrd.org |

| pH-Sensitive Linkers | Incorporating chemical bonds that are stable at physiological pH but hydrolyze at lower pH. | Targeted release in acidic environments like tumors or lysosomes. ewadirect.com |

| Nanoparticle Encapsulation | Formulating the 2-ethylbutyrate prodrug within a nanoparticle carrier. | Improved stability, prolonged circulation time, and potential for passive or active targeting. |

| Self-Immolative Linkers | Using a linker that, after an initial cleavage event, spontaneously breaks down to release the drug. | Controlled and predictable drug release following a specific trigger. spast.org |

By employing these derivatization and prodrug strategies, the therapeutic potential of various drugs can be significantly enhanced through the strategic use of moieties like 2-ethylbutyrate.

Computational and Theoretical Studies of Sodium 2 Ethylbutyrate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are employed to determine the most stable three-dimensional structures (conformations) and the electronic properties of the 2-ethylbutyrate anion. Due to the presence of several rotatable single bonds, the 2-ethylbutyrate anion can exist in multiple conformations. researchgate.net

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to explore the conformational landscape. rsc.orgrsc.org These calculations involve systematically rotating the dihedral angles of the molecule's backbone to find the geometries that correspond to energy minima. For structurally similar molecules like ethyl butyrate (B1204436), studies have shown that even small alkyl esters possess a complex potential energy surface with multiple stable conformers. rsc.orgrsc.orgresearchgate.net The prediction of the lowest energy conformer can be sensitive to the chosen theoretical method and basis set, highlighting the challenges in accurately modeling such flexible molecules. researchgate.netrsc.org

For the 2-ethylbutyrate anion, calculations would focus on the dihedral angles around the C-C bonds of the ethyl and butyl groups attached to the alpha-carbon. The results of these calculations provide key information:

Optimized Geometries: The precise bond lengths, bond angles, and dihedral angles for the most stable conformers.

Relative Energies: The energy differences between various conformers, which determine their relative populations at a given temperature.

Electronic Structure: The distribution of electron density across the molecule. This is crucial for understanding its reactivity and intermolecular interactions. The carboxylate group (-COO⁻) will have a high negative charge density, making it the primary site for electrostatic interactions, particularly with the sodium cation and polar solvent molecules.

Table 1: Application of Quantum Chemical Methods to 2-Ethylbutyrate

| Computational Method | Information Obtained | Relevance for 2-Ethylbutyrate |

| Density Functional Theory (DFT) | Optimized geometry, relative conformer energies, electronic charge distribution, vibrational frequencies. | Predicts the most stable shapes of the anion and identifies the negatively charged carboxylate head as the primary interaction site. |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energies and geometries for conformational analysis. rsc.orgrsc.org | Refines the energy differences between conformers, providing a more accurate picture of the conformational population. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Quantifies the localization of the negative charge on the oxygen atoms of the carboxylate group. |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For sodium 2-ethylbutyrate, MD simulations are invaluable for studying its behavior in a solvent, typically water, providing a dynamic picture of its interactions and stability. dovepress.com

In a typical MD simulation, a system is constructed containing one or more this compound molecules surrounded by a large number of solvent molecules in a periodic box. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. dovepress.comnih.gov

Key insights from MD simulations of this compound in an aqueous solution include:

Solvation Structure: MD simulations reveal how water molecules arrange around the sodium cation and the 2-ethylbutyrate anion. The sodium ion will have a well-defined hydration shell of water molecules. osti.govnih.gov The carboxylate group of the anion will also be strongly hydrated via hydrogen bonds with water. The alkyl chains, being hydrophobic, will have a more disordered and disruptive effect on the local water structure.

Ion Pairing: The simulations can quantify the extent to which the sodium cation and 2-ethylbutyrate anion remain associated as an ion pair versus existing as free, fully solvated ions. The stability and dynamics of this ion pair can be analyzed.

Dynamic Behavior: MD tracks the conformational changes of the 2-ethylbutyrate anion in solution, showing how it flexes and rotates over time. It also calculates transport properties, such as the diffusion coefficient of the ions, which relates to their mobility in the solution. mdpi.comrsc.org

Table 2: Components and Outputs of an MD Simulation for Aqueous this compound

| Simulation Component | Description | Information Gained |

| Force Field (e.g., AMBER, CHARMM) | A set of parameters describing the potential energy of the system, including bond stretching, angle bending, and non-bonded interactions. | Defines the physics governing molecular interactions. |

| Water Model (e.g., TIP3P, SPC/E) | A simplified model representing the geometry and electrostatic properties of a water molecule. | Ensures accurate representation of the solvent environment. |

| Simulation Output | ||

| Radial Distribution Function (RDF) | Describes how the density of other atoms varies as a function of distance from a reference atom. | Shows the structure of the hydration shells around the Na⁺ ion and the carboxylate group. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation in atomic positions between the simulation trajectory and a reference structure. mdpi.com | Indicates the stability of the molecule's conformation over time. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent. nih.gov | Quantifies the interaction strength between the carboxylate group and water. |

Docking and Molecular Modeling of Ligand-Protein Interactions (e.g., with HDAC enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov For 2-ethylbutyrate, a known histone deacetylase (HDAC) inhibitor, docking studies are essential for understanding how it interacts with the active site of HDAC enzymes. nih.govresearchgate.net

The general mechanism for small-molecule HDAC inhibitors involves the ligand's ability to access a narrow catalytic tunnel in the enzyme and interact with a critical zinc ion (Zn²⁺) at its base. nih.govmdpi.com The docking process for 2-ethylbutyrate would involve:

Preparation of Structures: Obtaining a high-resolution crystal structure of the target HDAC isoform (e.g., HDAC1, HDAC2, HDAC8) from a database like the Protein Data Bank (PDB). researchgate.netresearchgate.net A 3D model of the 2-ethylbutyrate anion is generated and its energy is minimized.

Docking Simulation: Using software like AutoDock or Glide, the 2-ethylbutyrate ligand is placed in various positions and orientations within the HDAC active site. nih.gov A scoring function then evaluates the binding affinity for each pose, estimating how favorably the ligand interacts with the protein. rsc.orgaalto.fi

Analysis of Binding Poses: The top-scoring poses are analyzed to identify key molecular interactions. For 2-ethylbutyrate, the primary interaction is expected to be the bidentate chelation of the catalytic Zn²⁺ ion by the two oxygen atoms of the carboxylate group. nih.gov Additional interactions may include hydrogen bonds with nearby residues (like histidine or tyrosine) and hydrophobic interactions between the ligand's alkyl chains and nonpolar residues lining the active site pocket. mdpi.comaalto.fi

These modeling studies help rationalize the inhibitory activity of 2-ethylbutyrate and can guide the design of more potent and selective HDAC inhibitors. nih.govchemrxiv.org

Table 3: Predicted Interactions between 2-Ethylbutyrate and an HDAC Active Site

| 2-Ethylbutyrate Moiety | HDAC Active Site Component | Type of Interaction | Significance |

| Carboxylate Group (-COO⁻) | Catalytic Zinc Ion (Zn²⁺) | Ionic/Coordinate Bond | Anchors the inhibitor in the active site; essential for inhibitory activity. |

| Carboxylate Group (-COO⁻) | Histidine, Tyrosine residues | Hydrogen Bonding | Further stabilizes the ligand in the binding pocket. |

| Ethyl and Butyl Chains | Phenylalanine, Leucine, Proline residues | Hydrophobic Interactions | Contributes to binding affinity and can influence isoform selectivity. |

Predictive Modeling for Reaction Pathways in Synthesis

Computational chemistry can be used to model and predict the feasibility and outcomes of chemical reactions, providing insights into the synthesis of compounds like 2-ethylbutyric acid (the precursor to this compound). This involves calculating the thermodynamics and kinetics of potential reaction pathways.

A common route to synthesize 2-ethylbutyric acid is through the alkylation of an enolate, such as that derived from diethyl malonate. Predictive modeling can be applied to each step of such a synthesis:

Transition State Theory: To understand the reaction rate, chemists model the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. Computational programs can search for the geometry of the transition state and calculate its energy.

Solvent Effects: The synthesis is typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Predictive models can incorporate the effects of the solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

By modeling various competing pathways, computational studies can help predict the major product, estimate the required reaction conditions (e.g., temperature), and identify potential side reactions, thereby optimizing the synthetic route before it is attempted in a laboratory.

Table 4: Computational Data for Predicting Synthesis Pathways

| Calculated Property | Computational Method | Purpose in Synthesis Modeling |

| Reaction Enthalpy (ΔH) | DFT, Ab initio methods | Determines if a reaction step is thermodynamically favorable (releases heat) or unfavorable (requires heat). |

| Activation Energy (Ea) | Transition State Search Algorithms (e.g., QST2/3) | Predicts the kinetic feasibility of a reaction step. A high Ea indicates a slow reaction. |

| Gibbs Free Energy (ΔG) | Combination of enthalpy and entropy calculations | Determines the overall spontaneity of a reaction under specific temperature and pressure conditions. |

| Solvation Energy | Solvation Models (e.g., PCM, SMD) | Accounts for the stabilizing or destabilizing effect of the solvent on reactants, products, and transition states. |

Non Pharmacological Applications in Advanced Materials Science and Chemical Engineering Research

Role in Semiclathrate Hydrate Systems Research

Semiclathrate hydrates are crystalline, ice-like structures composed of water molecules forming cages that encapsulate "guest" molecules. Unlike true clathrates, in semiclathrates, the guest components, typically ionic substances like tetra-alkylammonium salts, are incorporated into the water lattice and form hydrogen bonds with the water molecules. nih.gov These systems are actively researched for applications in gas separation, carbon capture, and thermal energy storage. nih.gov

The thermodynamic stability and phase behavior of semiclathrate hydrates are highly dependent on the nature of the ions present. Research has shown that the anion of the guest salt plays a critical role in modifying the hydrate's properties. nih.gov Various carboxylates have been studied as counter-anions to cations like tetra-n-butylammonium (TBA), demonstrating that the anion's structure significantly influences the melting temperature and heat of fusion of the resulting hydrate. nih.gov

While specific research on Sodium 2-ethylbutyrate in semiclathrate systems is not extensively documented, its role can be inferred from studies on similar carboxylates. For instance, investigations into TBA salts with different hydroxybutyrates have shown that the position of a substituent group on the anion can significantly alter the thermodynamic properties of the hydrate. nih.gov The branched structure of the 2-ethylbutyl group in this compound would be expected to influence the geometry and stability of the water cages in a unique way compared to linear carboxylates. This influence is crucial for tuning the conditions of hydrate formation and dissociation, which is a key aspect of their practical application.

The table below compares the thermodynamic properties of semiclathrate hydrates formed with different tetra-n-butylammonium carboxylates, illustrating the impact of the anion structure.

| Tetra-n-butylammonium (TBA) Anion | Melting Temperature (K) | Heat of Fusion (kJ/kg) |

| Glycolate | 280.9 | 161 |

| 2-Hydroxybutyrate | 285.3 | ~177 |

| 3-Hydroxybutyrate | 282.2 | ~177 |

This data is based on studies of TBA salts and is provided to illustrate the effect of anion structure on semiclathrate hydrate properties. nih.gov

Further research into hydrates containing this compound could provide valuable phase equilibrium data, contributing to the design of novel hydrate-based technologies for energy and environmental applications.

Interfacial Phenomena and Surfactant Chemistry

This compound belongs to the class of anionic surfactants. Its amphiphilic nature arises from its molecular structure, which consists of a hydrophilic (water-attracting) carboxylate head group (-COO⁻Na⁺) and a hydrophobic (water-repelling) 2-ethylbutyl tail. When dissolved in a liquid, surfactant molecules accumulate at interfaces (e.g., liquid-air or liquid-oil), reducing the surface or interfacial tension. biolinscientific.com

As an anionic surfactant, this compound is expected to exhibit behavior characteristic of this class, such as the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). The branched nature of its hydrophobic tail may influence its packing at interfaces and the geometry of the micelles it forms, potentially affecting properties like its wetting and emulsifying efficiency. The effectiveness of a surfactant is often related to its ability to lower surface tension, a property that can be quantified.

The properties of surfactants are critical in a multitude of industrial processes, including the formulation of detergents, emulsifiers, and foaming agents. biolinscientific.comkao.com The specific structure of this compound could offer advantages in applications requiring rapid migration to an interface or the formation of stable emulsions with specific characteristics.

Below is a table outlining the general properties and functions of anionic surfactants, which are applicable to this compound.

| Property | Description | Relevance to this compound |

| Surface Tension Reduction | Surfactants lower the energy at the interface between two phases. | The 2-ethylbutyl group provides hydrophobicity, driving the molecule to the surface to lower the surface tension of water. |

| Micelle Formation | Above the CMC, surfactant molecules aggregate to form micelles. | Expected to form micelles in aqueous solutions, which can solubilize hydrophobic substances. |

| Emulsification | Stabilizes emulsions of immiscible liquids like oil and water. | Can act as an emulsifier by adsorbing at the oil-water interface, preventing droplet coalescence. |

| Wetting | Promotes the spreading of a liquid on a surface. | Can improve the wetting of surfaces by aqueous solutions. |

Applications in Polymer Science and Formulation Chemistry

In polymer science, surfactants play a crucial role, particularly in emulsion polymerization. This process is used to synthesize a variety of polymers, known as latexes, which are used in paints, adhesives, and coatings. gantrade.com In emulsion polymerization, a water-insoluble monomer is dispersed in water with the aid of a surfactant. The surfactant stabilizes the monomer droplets and also forms micelles where the polymerization is initiated. gantrade.com

This compound, as an anionic surfactant, can function as an emulsifier in such systems. gantrade.com Its role would be to:

Emulsify the monomer: Creating a stable dispersion of monomer droplets in the aqueous phase.

Facilitate polymerization: Providing sites (micelles) for the polymerization reaction to begin.

Stabilize the resulting polymer particles: Adsorbing onto the surface of the newly formed polymer particles, preventing them from coagulating. researchgate.net

The choice of surfactant can significantly impact the polymerization process and the properties of the final latex, including particle size, stability, and film-forming characteristics. gantrade.com

Furthermore, the carboxylate group in this compound can impart electrostatic stabilization to colloidal systems. Similar to sodium polyacrylate, which is used to enhance the fluidity of cement grouts through electrostatic repulsion between particles, this compound could be used to control the rheology of various formulations by adsorbing onto particle surfaces and creating a repulsive charge. mdpi.com

The table below summarizes the potential functions of this compound in polymer and formulation chemistry.

| Application Area | Potential Function | Mechanism |

| Emulsion Polymerization | Emulsifier / Stabilizer | Reduces interfacial tension, forms micelles, provides electrostatic stabilization to monomer droplets and polymer particles. |

| Colloidal Dispersions | Dispersing Agent | Adsorbs on particle surfaces, creating electrostatic repulsion that prevents agglomeration. |

| Formulation Chemistry | Wetting Agent / Rheology Modifier | Lowers surface tension to improve wetting; influences viscosity by modifying particle-particle interactions. |

Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.de In this context, the development of biodegradable and environmentally benign chemicals is of high importance. chemicalproductsokc.comchemicalproductsokc.com

This compound has several characteristics that align with green chemistry principles:

Potential Biodegradability: As a relatively simple organic salt, it is expected to be more readily biodegradable than many complex, petroleum-based surfactants, which can persist in the environment. chemicalproductsokc.comchemicalproductsokc.com The use of biodegradable surfactants is a key goal in formulating greener cleaning products and industrial solutions. chemicalproductsokc.com

Catalytic Potential: Simple sodium carboxylates, like sodium formate, have been shown to act as efficient, inexpensive, and non-toxic catalysts for various organic transformations, promoting reactions under environmentally friendly conditions. primescholars.com This suggests that this compound could also be explored as a catalyst or a component of a catalytic system in green synthesis.

Water-Based Systems: Its utility as a surfactant promotes the use of water as a solvent in processes like emulsion polymerization, reducing the reliance on volatile organic compounds (VOCs).

The shift towards a bio-based economy also favors the use of chemicals that can be derived from renewable resources. While 2-ethylbutyric acid is conventionally produced from petrochemical feedstocks, biotechnological routes for its synthesis could further enhance the green credentials of its sodium salt.

The table below highlights the alignment of this compound's potential applications with the principles of green chemistry.

| Green Chemistry Principle | Relevance of this compound |

| Design for Degradation | As a simple organic salt, it is likely to be biodegradable, reducing its environmental persistence. chemicalproductsokc.comchemicalproductsokc.com |

| Catalysis | By analogy with other simple carboxylates, it has the potential to be used as an eco-friendly catalyst. primescholars.com |

| Safer Solvents and Auxiliaries | Its role as a surfactant enables the use of water as a solvent, replacing hazardous organic solvents. |

| Use of Renewable Feedstocks | Potential for production from biological sources in the future would align with the use of renewable raw materials. |

Future Directions and Interdisciplinary Research Prospects

Integration of Omics Technologies in Mechanistic Studies

To fully understand the molecular mechanisms of Sodium 2-ethylbutyrate, a systems-level approach is necessary. The integration of various "omics" technologies will be crucial in building a comprehensive picture of its effects on cellular and physiological processes. While extensive omics studies have been performed on sodium butyrate (B1204436), these methodologies serve as a blueprint for future investigations into its branched-chain counterpart.

Transcriptomics: High-throughput RNA sequencing (RNA-seq) can reveal global changes in gene expression in response to this compound. This can identify the signaling pathways and transcription factors modulated by the compound. For instance, studies on sodium butyrate have used RNA-seq to show its influence on genes related to cell cycle arrest, apoptosis, and cellular differentiation in various cell types. nih.gov Similar studies on this compound would clarify how its branched structure might alter these gene expression profiles.

Proteomics: Proteomic analyses, utilizing techniques like two-dimensional gel electrophoresis and mass spectrometry, can identify alterations in protein expression and post-translational modifications. the-scientist.com This approach provides a functional context to the transcriptomic data. Research on sodium butyrate has identified changes in proteins involved in cytoskeleton remodeling, protein biosynthesis, and stress responses. nih.govnih.gov Applying these proteomic strategies to this compound will help to pinpoint specific protein targets and cellular machinery it affects. A study on the related branched-chain SCFA, 2-methylbutyric acid, used a cardiovascular proteomics approach to identify associations with specific circulating proteins, suggesting a potential role in vascular health. mdpi.com

Metabolomics: As a metabolite itself, understanding how this compound influences the broader metabolic landscape is critical. Metabolomic profiling can identify changes in endogenous metabolites, offering insights into the metabolic pathways it perturbs. frontiersin.org Untargeted and targeted metabolomics have been used to show how other SCFAs impact host metabolism, including glucose and lipid pathways. nih.gov

Multi-omics Integration: The true power of these technologies lies in their integration. Combining transcriptomic, proteomic, and metabolomic data will allow for the construction of detailed molecular networks, revealing the comprehensive mechanistic action of this compound from gene to protein to metabolic function.

Table 1: Application of Omics Technologies in SCFA Research

| Omics Technology | Key Application for SCFA Research | Potential Insights for this compound |

|---|---|---|

| Transcriptomics (RNA-seq) | Quantifies global gene expression changes in response to SCFA treatment. nih.gov | Identification of unique gene networks and pathways regulated by its branched structure. |

| Proteomics (Mass Spectrometry) | Identifies and quantifies changes in protein expression and post-translational modifications. nih.gov | Discovery of specific protein targets and functional cellular responses. |

| Metabolomics (LC-MS, GC-MS) | Profiles changes in endogenous small-molecule metabolites. frontiersin.org | Understanding of its impact on cellular energy, lipid, and amino acid metabolism. |

| Multi-omics Integration | Combines data from different omics levels to build comprehensive mechanistic models. frontiersin.org | Holistic view of its biological effects, from gene regulation to metabolic output. |

Advanced Analytical Platform Development

Accurate and sensitive detection of this compound in complex biological samples is paramount for pharmacokinetic, mechanistic, and diagnostic studies. Future research will focus on developing novel and improving existing analytical platforms to achieve this.

Chromatography-Mass Spectrometry (MS) Platforms: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are the gold standards for SCFA analysis. nih.govplos.org Future developments will aim to enhance the sensitivity and throughput of these methods. Techniques such as derivatization can improve the chromatographic behavior and ionization efficiency of SCFAs, allowing for lower detection limits. protocols.io The development of a rapid and expandable UHPLC-QqQ-MS platform for SCFAs demonstrates a move towards high-throughput analysis. acs.org These advanced MS techniques, including tandem MS (MS/MS) and high-resolution MS (HRMS), will be essential for the specific and accurate quantification of this compound and its metabolites in various biological matrices like plasma, serum, and feces. protocols.iochromatographyonline.comchemrxiv.org

Biosensors: The development of electrochemical biosensors offers a promising avenue for rapid, portable, and real-time monitoring of specific molecules. mdpi.commdpi.com While biosensors for many biological analytes exist, specific sensors for 2-ethylbutyrate are still in the nascent stages of development. nih.gov Research into sensors for related compounds, such as ethyl butyrate, using materials like 2D nanosheets, suggests the feasibility of creating highly sensitive biosensors for this compound. researchgate.net Future work could focus on using specific enzymes or molecularly imprinted polymers as recognition elements to create selective and sensitive biosensors for point-of-care diagnostics or continuous monitoring.

Table 2: Comparison of Analytical Platforms for SCFA Detection

| Analytical Platform | Principle | Advantages | Future Development Focus for this compound |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. nih.gov | High resolution and established methodology. | Improved derivatization techniques for enhanced sensitivity and specificity. |

| LC-MS/HRMS | Separation in liquid phase coupled with high-resolution mass detection. plos.orgprotocols.io | Suitable for non-volatile derivatives, high accuracy, and structural elucidation. chromatographyonline.com | Development of targeted assays for isomers and metabolites. |

| Biosensors | Biological recognition element coupled with a signal transducer. mdpi.com | Potential for real-time, portable, and low-cost analysis. mdpi.com | Design of highly selective recognition elements (e.g., enzymes, aptamers). |

Rational Design of Next-Generation Derivatives

Building on the understanding of this compound's structure-activity relationship, the rational design of novel derivatives holds significant therapeutic promise. This involves modifying the parent molecule to enhance its potency, selectivity, and pharmacokinetic properties.

Computational Modeling: In silico approaches are at the forefront of modern drug design. researchgate.net Microbial community-scale metabolic modeling can predict the production of various SCFAs and how interventions might alter their profiles. nih.govbiorxiv.org For this compound itself, molecular docking and dynamics simulations can be used to predict its interactions with target proteins, such as histone deacetylases (HDACs), which are known targets of butyrate. frontiersin.org This computational insight can guide the design of derivatives with improved binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies: The systematic modification of the 2-ethylbutyrate structure and the subsequent evaluation of biological activity is a cornerstone of drug development. nih.gov Key modifications could include altering the length of the alkyl chains, introducing functional groups (e.g., hydroxyl, amino groups), or creating ester or amide prodrugs to improve bioavailability. bbau.ac.in For example, a novel SCFA derivative, identified through computational modeling, showed potent induction of the γ-globin gene, highlighting the power of combining computational design with chemical synthesis. nih.gov

Prodrug Strategies: The development of prodrugs—inactive compounds that are converted to the active form in the body—is a valuable strategy to overcome pharmacokinetic challenges. bbau.ac.in For this compound, this could involve creating esters or other derivatives that are more lipophilic, enhancing absorption and distribution, and are later hydrolyzed to release the active 2-ethylbutyric acid at the target site.

Table 3: Strategies for Rational Design of 2-Ethylbutyrate Derivatives

| Design Strategy | Approach | Desired Outcome | Example from SCFA Research |

|---|---|---|---|

| Computational Modeling | Utilizing molecular docking and dynamic simulations to predict ligand-target interactions. researchgate.net | Improved target affinity and selectivity. | Identification of a novel SCFA derivative with enhanced γ-globin induction. nih.gov |

| SAR Studies | Systematic chemical modification of the core structure to probe biological activity. nih.gov | Enhanced potency and reduced off-target effects. | Varying chain length and adding functional groups to modulate HDAC inhibition. |

| Prodrug Formulation | Creating inactive derivatives that are metabolized to the active compound in vivo. bbau.ac.in | Improved bioavailability, stability, and targeted delivery. | Esterification to increase lipophilicity and cellular uptake. |

Q & A

Q. What are the optimal synthetic routes for Sodium 2-ethylbutyrate in laboratory settings, and how can purity be ensured?

this compound is typically synthesized via neutralization of 2-ethylbutyric acid with sodium hydroxide under controlled pH conditions. Purification involves recrystallization from ethanol-water mixtures, with purity assessed via gas chromatography (GC) to meet content thresholds (≥98.0%). Acid value titration (≤1.0 mg KOH/g) ensures residual acid removal .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

Use gravimetric analysis: Dissolve known quantities in solvents (e.g., water, ethanol) at 20°C, filter undissolved residues, and calculate solubility (g/L). Compare results with structurally similar salts (e.g., sodium butyrate) to identify trends in polarity and solvent interactions .

Advanced Research Questions

Q. How should contradictory data on this compound’s thermal stability be resolved?

Conduct differential scanning calorimetry (DSC) under inert and oxidative atmospheres to assess decomposition pathways. Cross-reference thermogravimetric (TGA) data with published studies to identify experimental variables (e.g., heating rate, sample purity) that may explain discrepancies .

Q. What experimental designs are suitable for probing this compound’s role in biological systems (e.g., enzyme inhibition)?

Use in vitro assays with controlled variables:

- Kinetic Studies : Vary substrate/enzyme concentrations and measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.

- pH Dependence : Test activity across pH 4–9 to identify optimal conditions for interaction. Validate findings with molecular docking simulations to predict binding affinities .

Q. How can systematic reviews address gaps in this compound’s environmental fate data?

Apply PRISMA guidelines to aggregate peer-reviewed studies on biodegradation and ecotoxicity. Use meta-analysis to quantify half-lives in soil/water systems and identify covariates (e.g., temperature, microbial activity). Highlight methodological limitations (e.g., lack of long-term field studies) for future research .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Apply ANOVA to compare treatment groups and Tukey’s post-hoc test for pairwise differences. Report confidence intervals to quantify uncertainty .

Q. How should researchers validate computational models predicting this compound’s physicochemical properties?

Compare in silico predictions (e.g., COSMO-RS for solubility) with empirical data. Use root-mean-square deviation (RMSD) to assess model accuracy. Calibrate force fields using experimental refractive index (n²⁰/D: 1.402–1.407) and density (0.866–0.871 g/cm³) values .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.